4-Cyclopropylpyrimidin-2-amine hydrochloride
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Overview
Description
4-Cyclopropylpyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylpyrimidin-2-amine hydrochloride typically involves the reaction of 4-cyclopropylpyrimidine with an amine under specific conditions. One common method involves the use of 2,4-dichloropyrimidine as a starting material, which is reacted with cyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylpyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives, while oxidation or reduction can lead to different functionalized compounds .
Scientific Research Applications
4-Cyclopropylpyrimidin-2-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropylpyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler derivative of pyrimidine with similar chemical properties.
4-Cyclopropylpyrimidine: The parent compound without the amine group.
2,4-Dichloropyrimidine: A precursor used in the synthesis of 4-Cyclopropylpyrimidin-2-amine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
4-cyclopropylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c8-7-9-4-3-6(10-7)5-1-2-5;/h3-5H,1-2H2,(H2,8,9,10);1H |
InChI Key |
ONPRGDVVBYJHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)N.Cl |
Origin of Product |
United States |
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